molecular formula C13H27BrN2 B14587601 1-Ethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium bromide CAS No. 61546-02-9

1-Ethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium bromide

Cat. No.: B14587601
CAS No.: 61546-02-9
M. Wt: 291.27 g/mol
InChI Key: BHKGNHGJXZPYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium bromide is an ionic liquid belonging to the imidazolium family. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic anion. This compound is notable for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable substance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with 1-bromooctane under reflux conditions. The reaction proceeds as follows: [ \text{1-ethylimidazole} + \text{1-bromooctane} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazolium cation to imidazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the alkyl chains, leading to the formation of various substituted imidazolium salts.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as potassium carbonate.

Major Products: The major products formed from these reactions include imidazole N-oxides, imidazoline derivatives, and substituted imidazolium salts.

Scientific Research Applications

1-Ethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.

    Biology: Employed in the extraction and stabilization of biomolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve a wide range of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, and in processes like electroplating and battery manufacturing.

Mechanism of Action

The mechanism by which 1-ethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium bromide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, such as enzymes and cell membranes, altering their structure and function. The bromide anion can participate in nucleophilic reactions, further contributing to the compound’s reactivity.

Comparison with Similar Compounds

  • 1-Ethyl-3-methylimidazolium bromide
  • 1-Butyl-3-methylimidazolium bromide
  • 1-Hexyl-3-methylimidazolium bromide

Comparison: 1-Ethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to its longer alkyl chain, which imparts higher hydrophobicity and lower melting point compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring non-polar solvents and high thermal stability.

Properties

CAS No.

61546-02-9

Molecular Formula

C13H27BrN2

Molecular Weight

291.27 g/mol

IUPAC Name

1-ethyl-3-octyl-1,2-dihydroimidazol-1-ium;bromide

InChI

InChI=1S/C13H26N2.BrH/c1-3-5-6-7-8-9-10-15-12-11-14(4-2)13-15;/h11-12H,3-10,13H2,1-2H3;1H

InChI Key

BHKGNHGJXZPYNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C[NH+](C=C1)CC.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.